6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate
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Overview
Description
6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is a synthetic organic compound that combines several functional groups, including a chromenone, an indole, and a sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. The starting materials might include 6-chloro-4-methyl-2H-chromen-2-one, indole-3-carboxaldehyde, and 4-methylbenzenesulfonamide. Key steps could involve:
Condensation Reactions: To form the chromenone and indole intermediates.
Coupling Reactions: To link the intermediates together.
Purification: Using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Automated Purification Systems: To ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: To form more oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: As a building block for more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Biochemical Probes: For studying biological pathways.
Medicine
Therapeutics: Investigated for potential therapeutic applications.
Diagnostics: Use in diagnostic assays.
Industry
Materials Science:
Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Signal Transduction Pathways: Affecting cellular signaling.
Metabolic Pathways: Influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methyl-2H-chromen-2-one: A precursor in the synthesis.
Indole-3-carboxaldehyde: Another precursor.
4-Methylbenzenesulfonamide: A related sulfonamide compound.
Uniqueness
6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H23ClN2O6S |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C28H23ClN2O6S/c1-16-7-9-19(10-8-16)38(34,35)31-24(12-18-15-30-23-6-4-3-5-20(18)23)28(33)37-26-14-25-21(13-22(26)29)17(2)11-27(32)36-25/h3-11,13-15,24,30-31H,12H2,1-2H3/t24-/m0/s1 |
InChI Key |
LDMLYMNFFQOMNV-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=C(C=C5C(=CC(=O)OC5=C4)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=C(C=C5C(=CC(=O)OC5=C4)C)Cl |
Origin of Product |
United States |
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